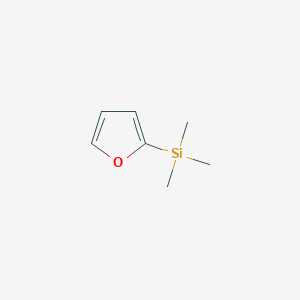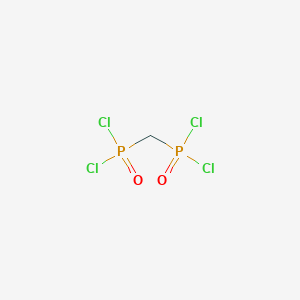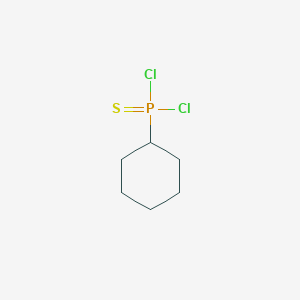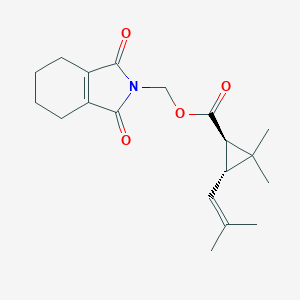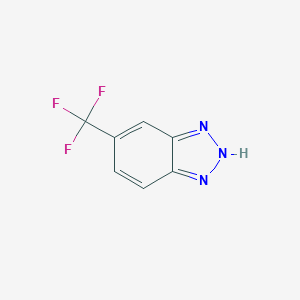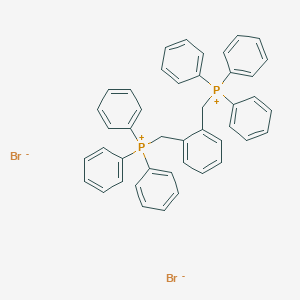
Cycloheptanecarboxamide
Overview
Description
Cycloheptanecarboxamide (C7H13NO2) is an organic compound belonging to the carboxamide family of compounds. It is a cyclic molecule composed of a seven-membered ring of carbon atoms linked to an oxygen atom, a nitrogen atom, and two hydrogen atoms. Its molecular formula is C7H13NO2 and its molecular weight is 149.2 g/mol. Cycloheptanecarboxamide is a colorless, crystalline solid at room temperature. It is soluble in water, ethanol, and methanol, but insoluble in ether.
Scientific Research Applications
Chemical Building Blocks
Cycloheptanecarboxamide serves as a chemical building block in the synthesis of more complex molecules. It’s often used in life sciences research for constructing new compounds with potential biological activity. Its structure allows for modifications that can lead to the discovery of new drugs or biochemical tools .
Host-Guest Chemistry
Due to its cyclic structure, cycloheptanecarboxamide can act as a host molecule in host-guest chemistry. This application is crucial in understanding molecular recognition and can be used to design new materials, sensors, and drug delivery systems that operate on the principle of molecular inclusion .
Catalysis
Cycloheptanecarboxamide can be utilized in catalysis to increase the rate and selectivity of reactions. It’s particularly useful in water-soluble organometallic complexes and can help design new ligands for aqueous organometallic catalysis, contributing to greener and more efficient chemical processes .
Nanotechnology
In nanotechnology, cycloheptanecarboxamide can be involved in the creation of nanostructures. Its ability to form inclusion complexes is beneficial in the development of nanocarriers for drugs, imaging agents, and other therapeutic applications .
Pharmaceutical Research
The pharmaceutical industry can use cycloheptanecarboxamide for drug formulation. Its properties can improve the solubility and stability of drugs, making it a valuable tool for developing new medications and enhancing existing ones .
Cancer Immunotherapy
Recent advances have explored the use of cycloheptanecarboxamide in cancer immunotherapy. While it cannot produce immunotherapy effects alone, when combined with immunodrugs, it can significantly impact the effectiveness of cancer treatments .
Mechanism of Action
Target of Action
It is known that many carboxamide compounds interact with various enzymes and receptors in the body . The exact targets of Cycloheptanecarboxamide and their roles are still under investigation.
Mode of Action
Carboxamide compounds often work by binding to their target enzymes or receptors, thereby modulating their activity . The specific interactions between Cycloheptanecarboxamide and its targets, as well as the resulting changes, are areas of ongoing research.
Biochemical Pathways
Carboxamide compounds can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
A study on similar compounds suggests that they undergo complete or partial conversion to their corresponding acids . This could impact the bioavailability of Cycloheptanecarboxamide, but more research is needed to confirm this.
Result of Action
Carboxamide compounds can have a variety of effects depending on their specific targets and the pathways they affect
properties
IUPAC Name |
cycloheptanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVFPOMUIKCQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163174 | |
| Record name | Cycloheptanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptanecarboxamide | |
CAS RN |
1459-39-8 | |
| Record name | Cycloheptanecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the motivation behind synthesizing cis and trans isomers of cycloalkane carboxamides like those with a cycloheptane ring?
A1: The synthesis of both cis and trans isomers of 2-amino-1-cycloheptanecarboxamide derivatives, as described in [], is driven by the exploration of their potential pharmacological activity. Stereoisomers, like cis and trans forms, can exhibit different biological activities due to their distinct three-dimensional shapes. This difference arises from the restricted rotation around the bond connecting the cycloalkane ring and the carboxamide group. By synthesizing and studying both isomers, researchers aim to identify potentially more active or selective drug candidates.
Q2: Are there any insights into the structure-activity relationships (SAR) of these cycloalkane carboxamide derivatives?
A2: While the provided abstracts do not delve into the specific biological activities of the synthesized cycloheptanecarboxamide derivatives, [] highlights that these compounds are analogs of isovaleric acid. Isovaleric acid itself is not a pharmaceutical but serves as a valuable starting point for designing drugs due to its presence in biological systems. Modifying the structure by incorporating different ring sizes (cyclopentane, cyclohexane, cycloheptane) and exploring both cis and trans isomers allows for insights into how these structural changes influence the interaction with biological targets and ultimately affect pharmacological activity. This systematic exploration of structure-activity relationships is crucial in drug discovery to optimize compounds for desired effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)



